molecular formula C19H14FN3O5 B3017099 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide CAS No. 868678-15-3

1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide

Cat. No.: B3017099
CAS No.: 868678-15-3
M. Wt: 383.335
InChI Key: CCYIGQFXHQXPQI-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a 2-oxo group, a carboxamide moiety at position 3 linked to a 4-nitrophenyl group, and a methoxy group at position 1 bearing a 4-fluorophenyl substituent. This compound’s structure combines electron-withdrawing (nitro, fluorophenyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O5/c20-14-5-3-13(4-6-14)12-28-22-11-1-2-17(19(22)25)18(24)21-15-7-9-16(10-8-15)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYIGQFXHQXPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the fluorophenyl and nitrophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2-(4-Fluorophenyl)-N-(4-Nitrophenyl) Acetamide (2c)

Source : Iranian Journal of Pharmaceutical Research (2013)

  • Structure : A simpler acetamide derivative lacking the pyridine core but retaining the 4-fluorophenyl and 4-nitrophenyl groups.
  • Key Data :
    • Melting point: 123°C
    • Yield: 72%
    • 1H NMR : δ 3.76 (-CH2CO-), 6.62–8.17 (aromatic protons).
    • IR : Peaks at 3340 cm⁻¹ (N-H stretch) and 1712 cm⁻¹ (C=O stretch).
  • Comparison :
    • The absence of the pyridine ring in 2c reduces π-conjugation and rigidity compared to the target compound.
    • The acetamide’s lower melting point (123°C vs. pyrazole derivatives in ) suggests weaker intermolecular interactions, possibly due to reduced aromatic stacking.

Pyrazole Derivatives (5a, 6a, 7a)

Source : Molecules (2008)

  • Structures : Pyrazole cores with 4-fluorophenyl, 4-nitrophenyl, and varied substituents (e.g., benzoyl, acetyl, ester groups).
  • Key Data :
    • 5a : Melting point 185–180°C, 4-benzoyl and 5-phenyl substituents.
    • 6a : Melting point 149–151°C, acetyl and methyl groups.
    • 7a : Melting point 162–140°C, ethyl carboxylate group.
  • Comparison: Pyrazole derivatives exhibit higher thermal stability (e.g., 5a: 185°C) than acetamide 2c, likely due to aromatic heterocyclic rigidity.

1,3,4-Thiadiazole Derivatives

Source : Monatshefte für Chemie (2022)

  • Structures : Thiadiazole cores with 4-nitrophenyl and methylpyrazole groups.
  • Key Data :
    • Antimicrobial activity against E. coli, B. mycoides, and C. albicans.
    • Four compounds showed superior activity, attributed to nitro group electron-withdrawing effects enhancing membrane penetration.
  • Comparison :
    • The target compound’s nitro group may similarly enhance bioactivity, but the pyridine core could alter target specificity compared to thiadiazoles.

Furo[2,3-b]Pyridine Derivative

Source : Electronic Supplementary Material for MedChemComm

  • Structure : Fused furopyridine with fluorophenyl, trifluoroethyl, and carboxamide groups.
  • Key Data :
    • Synthesized using DMF and tetramethylisouronium hexafluorophosphate.
  • Comparison :
    • The fused furan ring in this derivative introduces additional steric constraints compared to the target compound’s simpler pyridine scaffold.

Discussion of Substituent Effects

  • Electron-Withdrawing Groups (Nitro, Fluorine) : Enhance stability and polarity, as seen in thiadiazoles’ antimicrobial activity and acetamide 2c’s IR carbonyl peak .
  • Methoxy Groups: The target compound’s 4-fluorophenylmethoxy group may increase lipophilicity compared to non-methoxy analogs, influencing solubility and bioavailability.
  • Heterocyclic Cores : Pyridine (target) vs. pyrazole () vs. thiadiazole () cores dictate electronic environments and intermolecular interactions.

Biological Activity

1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Research has demonstrated that derivatives similar to 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar structures can inhibit cell proliferation and induce apoptosis in breast cancer cells by targeting the Notch-Akt signaling pathway. In this context, the compound was shown to induce oxidative stress, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways through caspase signaling .

Table 1: Summary of Anticancer Effects

Cell LineIC50 (μmol/L)Mechanism of Action
MCF-72.96Induces apoptosis via ROS production
MDA-MB-2310.80Suppresses Notch-Akt signaling
SK-BR-31.21Activates caspase-dependent pathways

Enzyme Inhibition

The compound has also been investigated for its role as a protein kinase inhibitor. Similar compounds have been shown to selectively inhibit Met kinases, which are crucial in cancer cell proliferation and survival. A specific analogue demonstrated complete tumor stasis in a human gastric carcinoma xenograft model, indicating strong in vivo efficacy .

The mechanisms through which 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide exerts its biological effects include:

  • Induction of Apoptosis : The compound promotes apoptotic cell death in cancer cells by increasing ROS levels, which activate intrinsic apoptotic pathways involving Bcl-2 family proteins .
  • Inhibition of Signaling Pathways : It disrupts critical signaling pathways such as Notch and Akt, which are known to be involved in cell survival and proliferation .
  • Protein Kinase Inhibition : The compound acts as a selective inhibitor for certain kinases, which may contribute to its anticancer effects by blocking pathways essential for tumor growth .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • In a preclinical study involving various cancer cell lines, compounds related to 1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide showed promising results in inhibiting tumor growth and inducing apoptosis.
  • A phase I clinical trial for a related compound demonstrated favorable pharmacokinetic profiles and safety, leading to further development for treating specific cancers .

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